Delta-5(6)-Norethindrone Acetate Delta-5(6)-Norethindrone Acetate
Brand Name: Vulcanchem
CAS No.: 1175129-26-6
VCID: VC0127193
InChI: InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
SMILES: CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C
Molecular Formula: C22H28O3
Molecular Weight: 340.463

Delta-5(6)-Norethindrone Acetate

CAS No.: 1175129-26-6

Cat. No.: VC0127193

Molecular Formula: C22H28O3

Molecular Weight: 340.463

* For research use only. Not for human or veterinary use.

Delta-5(6)-Norethindrone Acetate - 1175129-26-6

Specification

CAS No. 1175129-26-6
Molecular Formula C22H28O3
Molecular Weight 340.463
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,17-20H,6-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Standard InChI Key KDYGOTULHKNOFI-ZCPXKWAGSA-N
SMILES CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC(=O)C4)C)C#C

Introduction

Chemical Structure and Properties

Delta-5(6)-Norethindrone Acetate (CAS: 1175129-26-6) is a steroid derivative with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . Its structure is characterized by a delta-5(6) double bond in the A-ring of the steroid nucleus, distinguishing it from its parent compound, Norethindrone Acetate .

Physical Properties

The compound exists as a white to off-white solid at room temperature. Its physical properties are documented in Table 1.

Table 1: Physical Properties of Delta-5(6)-Norethindrone Acetate

PropertyValue
Molecular Weight340.46 g/mol
AppearanceSolid
ColorWhite to Off-White
Melting Point>117°C (dec.)
Boiling Point447.9±45.0 °C (Predicted)
Density1.14±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
Storage ConditionRefrigerator

Source: Data compiled from search results

Chemical Properties

Delta-5(6)-Norethindrone Acetate contains three oxygen atoms in its structure: one ketone at the C-3 position and two in the acetate ester group at C-17. The compound features an ethynyl group at C-17, which is critical for its progestational activity. The presence of the delta-5(6) double bond imparts specific chemical reactivity to this compound, making it distinct from other norethindrone derivatives .

Synthesis and Production

Synthetic Routes

The synthesis of Delta-5(6)-Norethindrone Acetate typically involves multiple chemical reactions starting from norethindrone or related precursors. The synthetic pathway includes modifications to introduce the delta-5(6) double bond and acetylation to form the ester group at the C-17 position.

The synthetic route typically involves:

  • Starting with norethindrone as a precursor

  • Introduction of the delta-5(6) double bond through dehydrogenation

  • Acetylation at the C-17 hydroxyl group

  • Purification to obtain the final product

Industrial Production Methods

Analytical Methods and Applications

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of Delta-5(6)-Norethindrone Acetate. A novel and validated stability-indicating reverse-phase HPLC method with diode array detection (RP-HPLC-DAD) has been developed specifically for this compound and other norethindrone impurities .

Table 2: HPLC Parameters for Delta-5(6)-Norethindrone Acetate Analysis

ParameterDescription
ColumnInertial ODS-3V (150 mm × 4.6 mm, 5μm)
Mobile PhaseWater and Acetonitrile (Gradient)
DetectionDiode Array Detector (DAD) at 210 nm and 240 nm
Run Time55 minutes
ApplicationStability, release, in-process, and quality control analysis

Source: Data from Validated Stability Indicating Method

Quality Control Applications

Delta-5(6)-Norethindrone Acetate serves as an important impurity marker in pharmaceutical quality control. The European Pharmacopoeia (EP) recognizes it as "Impurity C" of Norethindrone Acetate . Its detection and quantification are critical for:

  • Assessing the purity of Norethindrone Acetate formulations

  • Monitoring stability of hormonal formulations

  • Ensuring pharmaceutical quality standards are met

  • Validating manufacturing processes

Comparison with Related Compounds

Relationship to Norethindrone Acetate

Delta-5(6)-Norethindrone Acetate is structurally related to Norethindrone Acetate, differing primarily in the presence of a double bond between C-5 and C-6 in the steroid A-ring. Norethindrone Acetate is extensively metabolized, primarily in the liver, to a number of metabolites via partial and total reduction of its A-ring. The enzymes predominantly involved are 3α- and 3β-hydroxysteroid dehydrogenase (HSD) as well as 5α- and 5β-reductase .

Comparison with Other Norethindrone Derivatives

Several related compounds exist with structural similarities to Delta-5(6)-Norethindrone Acetate. Table 3 provides a comparison of key compounds in this family.

Table 3: Comparison of Delta-5(6)-Norethindrone Acetate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightDistinguishing Feature
Delta-5(6)-Norethindrone Acetate1175129-26-6C22H28O3340.46Double bond between C-5 and C-6
Delta-5(10)-Norethindrone Acetate19637-28-6C22H28O3340.46Double bond between C-5 and C-10
6,7-Dehydro Norethindrone Acetate106765-04-2C22H26O3338.4Double bond between C-6 and C-7
Norethindrone Acetate51-98-9C22H28O3340.46No additional double bonds
Delta-5(6)-Norethindrone22933-71-7C20H26O2298.43No acetate group at C-17

Source: Data compiled from multiple search results

Biological Activity

While Delta-5(6)-Norethindrone Acetate itself is primarily known as an impurity rather than an active pharmaceutical ingredient, it is derived from the norethindrone family, which has well-documented biological activity. Norethindrone Acetate demonstrates significant progestational activity and is utilized in various medical applications .

A study on the efficacy of long-term treatment with Norethindrone Acetate (NETA) in patients with rectovaginal endometriosis showed that 59.2% of patients (61/103) were able to continue five years of NETA administration, with 40.8% of patients (42/103) reporting satisfaction with the treatment. The therapy caused significant improvement in chronic pelvic pain, deep dyspareunia, and dyschezia (p<0.001) after five years of treatment .

Table 4: Clinical Outcomes with Long-term Norethindrone Acetate Treatment

Outcome MeasureBaselineAfter 5 Years TreatmentP-value
Patient Satisfaction-40.8% (42/103)-
Treatment Continuation-59.2% (61/103)-
Chronic Pelvic PainHighSignificant Reductionp<0.001
Deep DyspareuniaHighSignificant Reductionp<0.001
DyscheziaHighSignificant Reductionp<0.001
Radiological Partial Response-55.9% (33/59)-
Stable Disease-32.2% (19/59)-
Progressive Disease-11.9% (7/59)-

Source: Data extracted from clinical study results

Chemical Reactions and Reactivity

Types of Reactions

Delta-5(6)-Norethindrone Acetate can undergo various chemical reactions, primarily due to the presence of key functional groups including the ketone at C-3, the acetate ester at C-17, and the delta-5(6) double bond. Common reactions include:

  • Oxidation: Conversion of hydroxyl groups to ketones or aldehydes

  • Reduction: Reduction of ketones to alcohols or double bonds to single bonds

  • Hydrolysis: Cleavage of the acetate ester group

  • Isomerization: Rearrangement of the double bond position

  • Substitution: Replacement of functional groups with other substituents

Stability Properties

Studies on the stability of norethindrone derivatives reveal that Delta-5(6)-Norethindrone Acetate forms under specific conditions during stress testing of Norethindrone Acetate. Stability-indicating HPLC methods have been developed to monitor its formation under various stress conditions, including:

  • Acid hydrolysis

  • Base hydrolysis

  • Oxidative stress

  • Thermal degradation

These stability studies are crucial for understanding the degradation pathways of Norethindrone Acetate and for establishing appropriate storage conditions for pharmaceutical formulations.

SupplierCatalog NumberAvailable QuantitiesPurityPrimary Use
EvitaChemEVT-1463138Not specifiedNot specifiedResearch, Analytical Standard
CymitQuimicaTR-N6760155mg, 50mgNot specifiedAnalytical Standard
SynThinkSA13406Not specifiedNot specifiedImpurities, Reference Standard
ESS Chem CoESS0006Not specified95.9% by HPLCAnalytical Standard

Source: Data compiled from supplier information

The compound's primary research applications include:

  • Quality control in pharmaceutical manufacturing

  • Development of analytical methods for steroid analysis

  • Reference standard for impurity profiling

  • Structure-activity relationship studies of progestins

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